molecular formula C8H18ClNO B2897349 (5,5-Dimethyloxan-2-yl)methanamine hydrochloride CAS No. 2089255-90-1

(5,5-Dimethyloxan-2-yl)methanamine hydrochloride

Cat. No.: B2897349
CAS No.: 2089255-90-1
M. Wt: 179.69
InChI Key: XZXGMXSIUICTPT-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxan-2-yl)methanamine hydrochloride (CAS 2089255-90-1) is a high-purity chemical compound supplied for research and development purposes . This organochloride compound features a tetrahydropyran (oxane) ring core structure with two methyl groups at the 5-position and a methanamine hydrochloride functional group . The molecular formula is C₈H₁₈ClNO, and it has a molecular weight of 179.69 g/mol . Compounds with constrained, ring-based structures like this are of significant interest in medicinal chemistry as they can be used to introduce conformational restraint into molecular designs. This application is valuable for exploring structure-activity relationships (SAR), particularly in the development of novel pharmacologically active molecules that target the central nervous system . The product requires cold-chain transportation and proper storage in a sealed, dry environment to ensure its stability and longevity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5,5-dimethyloxan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(5-9)10-6-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGMXSIUICTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-90-1
Record name (5,5-dimethyloxan-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, forming derivatives such as amides or alkylated products.

Reaction TypeReagents/ConditionsMajor ProductsYield/Selectivity
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl derivative85%
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated product72%
SulfonationSulfonic acid derivatives, H₂SO₄Sulfonamide derivatives68–75%

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .
  • Steric hindrance from the dimethyloxane ring slows alkylation kinetics compared to linear amines.

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 25°C, 6 hrsNitroso intermediateUnstable, requires stabilization
KMnO₄H₂SO₄, 80°CNitro derivativeLow yield (≤40%)

Mechanistic Insight :
Oxidation follows a radical pathway for H₂O₂, while KMnO₄ mediates direct dehydrogenation .

Ring-Opening Reactions

The oxane ring undergoes acid-catalyzed hydrolysis, yielding linear amines or alcohols.

Acid CatalystConditionsProduct
HBr (48%)Reflux, 12 hrs5-Methylhexan-2-amine hydrobromide
HCl (conc.)RT, 24 hrsLinear diol derivative

Steric Effects :
The 5,5-dimethyl substitution resists ring-opening compared to unsubstituted oxanes, requiring harsher conditions .

Esterification and Ether Formation

The hydroxyl group (from methanol in the oxane ring) reacts with acylating agents or alkyl halides.

Reaction TypeReagents/ConditionsMajor Products
EsterificationAcetic anhydride, pyridineAcetylated oxane derivative
Williamson SynthesisEthyl bromide, NaH, THFEthyl ether derivative

Applications :
Ether derivatives are intermediates in pharmaceutical synthesis.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights steric and electronic influences:

CompoundKey Reactivity Differences
(5-Methyloxazol-2-yl)methanamineFaster acylation due to reduced steric hindrance
(5-Phenylthiazol-2-yl)methanamineEnhanced stability in oxidation reactions
Unsubstituted oxan-2-ylmethanamineRapid ring-opening under mild acid conditions

Mechanistic Pathways

  • Amine Alkylation : Proceeds via an SN2 mechanism, with transition-state stabilization hindered by the bulky oxane ring .
  • Ring-Opening : Follows acid-cyzed nucleophilic attack at the ether oxygen, leading to carbocation intermediates.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Recent studies have highlighted the potential of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity. This property makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria.

Case Study: Synthesis of Antimicrobial Agents
A study conducted by researchers at a leading pharmaceutical institute explored the synthesis of derivatives based on this compound. The derivatives demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, indicating the compound's utility in drug development .

Chemical Synthesis

Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in synthesizing complex organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed, 60°C85
AcylationAcidic medium, room temp78
N-AlkylationHeat under nitrogen atmosphere90

This table summarizes reaction conditions and yields from a series of experiments conducted to evaluate the compound's reactivity in organic synthesis .

Materials Science

Polymer Additive
In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends
A collaborative study between several universities demonstrated that adding this compound to polyolefin blends improved tensile strength and elongation at break. The research indicated that the compound interacts with the polymer matrix, leading to enhanced performance characteristics .

Environmental Applications

Biodegradation Studies
Research has also focused on the biodegradability of this compound and its potential use in green chemistry applications. Studies indicate that microorganisms can metabolize this compound effectively, suggesting its applicability in developing environmentally friendly chemical processes.

Data Table: Biodegradation Rates

MicroorganismBiodegradation Rate (%)Time (days)
Pseudomonas sp.6514
Bacillus subtilis7010
Aspergillus niger5012

This table presents biodegradation rates observed in laboratory settings using different microorganisms .

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Functional Differences

Dimethylamine hydrochloride lacks a heterocycle, resulting in lower molecular weight and higher volatility .

Substituent Effects: The 5,5-dimethyl substitution on the oxane ring enhances steric bulk compared to linear analogs like (2S)-2,5-diaminopentanamide dihydrochloride, which may influence receptor binding or solubility . Chlorophenyl-thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) introduce halogenated aromaticity, likely increasing metabolic stability in biological systems .

Salt Forms and Solubility: The hydrochloride salt of (5,5-dimethyloxan-2-yl)methanamine improves water solubility compared to neutral heterocycles. In contrast, methyl ester-containing analogs (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) may exhibit pH-dependent solubility due to the ester moiety .

Hazard Profiles

  • This compound lacks comprehensive toxicological data, necessitating precautions similar to (2S)-2,5-diaminopentanamide dihydrochloride (e.g., avoiding inhalation and dermal contact) .
  • Thiazole derivatives with chlorophenyl groups may pose higher environmental persistence risks due to halogen content .

Biological Activity

(5,5-Dimethyloxan-2-yl)methanamine hydrochloride is a compound of significant interest in both chemical and biological research. Its unique structure, featuring a dimethyl group and an amine functional group, allows it to participate in various biochemical interactions and reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

The compound has the following chemical structure:

  • Molecular Formula : C₇H₁₅ClN
  • Molecular Weight : 145.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biomolecules, potentially influencing enzyme activity and receptor binding. This interaction can modulate cellular signaling pathways, impacting various biological processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing neurotransmission and other physiological functions.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

1. Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. The antioxidant capacity was measured using several assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC₅₀ Value (µM) Reference
DPPH45.3 ± 2.1
ABTS38.7 ± 1.8

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated significant reductions in neuronal cell death and improved cellular viability compared to control groups.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound Biological Activity Unique Features
(5,5-Dimethyloxolan-2-yl)methanamineModerate antimicrobial effectSlightly different structural properties
(5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanamineStronger neuroprotective effectsDifferent substitution pattern

Q & A

Q. What spectroscopic methods are recommended for structural characterization of (5,5-dimethyloxan-2-yl)methanamine hydrochloride?

To confirm the molecular structure, employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, particularly the dimethyl-substituted oxane ring and the methanamine moiety. Mass spectrometry (MS) can verify the molecular ion peak (C₈H₁₇NO·HCl, m/z 179.2 for the free base). Infrared (IR) spectroscopy helps detect functional groups (e.g., N-H stretches at ~3000–3300 cm⁻¹). Cross-reference with SMILES (CC1(CCC(OC1)CN)C) and InChIKey (PQYHDFSCTLZKIO-UHFFFAOYSA-N) for computational validation .

Q. How can reaction conditions be optimized for synthesizing this compound?

Synthesis typically involves reductive amination of 5,5-dimethyloxan-2-one. Key parameters include:

  • Catalyst selection : Use sodium cyanoborohydride (NaBH₃CN) for selective amine formation in methanol at pH 5–6.
  • Temperature : Maintain 0–5°C during ketone activation, then room temperature for 12–24 hours.
  • Work-up : Precipitate the hydrochloride salt via HCl gas bubbling in diethyl ether. Monitor purity via thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying impurities in this compound?

Develop a reverse-phase HPLC protocol with a C18 column, mobile phase (acetonitrile:0.1% trifluoroacetic acid), and UV detection at 210 nm. Calibrate using certified reference standards. Validate parameters per ICH guidelines:

  • Linearity : R² ≥ 0.999 over 50–150% of target concentration.
  • Limit of Detection (LOD) : ≤0.1% for known byproducts (e.g., unreacted ketone).
  • Robustness : Test pH (±0.2) and flow rate (±10%) variations .

Q. How to resolve contradictions in biological activity data between this compound and its structural analogs?

Compare analogs like (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride () or [(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride ():

  • Structure-Activity Relationship (SAR) : Use molecular docking to assess how dimethyl substitution on the oxane ring alters steric hindrance or hydrogen bonding.
  • Assay Conditions : Control for pH, solvent polarity, and cell-line variability (e.g., HEK293 vs. CHO).
  • Statistical validation : Apply ANOVA to confirm significance (p < 0.05) in potency differences .

Q. What experimental strategies elucidate the compound’s mechanism of action in neurological targets?

  • Receptor binding assays : Screen against nicotinic acetylcholine receptors (nAChRs) using radioligands (e.g., [³H]-epibatidine).
  • Functional studies : Measure intracellular Ca²⁺ flux in neuronal cultures via FLIPR.
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t½ > 60 min suggests suitability for in vivo studies) .

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